N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide typically involves the following steps:
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Formation of the Triazine Core: : The triazine core is synthesized by reacting cyanuric chloride with appropriate amines. For instance, morpholine can be used to introduce the morpholino group into the triazine ring. This reaction is usually carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .
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Introduction of the Methoxy Group: : The methoxy group can be introduced through nucleophilic substitution reactions, where a suitable methoxy-containing reagent reacts with the triazine core .
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Attachment of the Cyclopropanesulfonamide Moiety: : The final step involves the attachment of the cyclopropanesulfonamide group to the triazine core. This can be achieved through a series of substitution reactions, where the sulfonamide group is introduced using appropriate sulfonylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . In the context of its anticancer activity, the compound may interfere with DNA replication and repair mechanisms, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A triazine derivative used as an intermediate in the synthesis of various agrochemicals.
4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
The presence of the cyclopropanesulfonamide moiety, in particular, distinguishes it from other triazine derivatives and contributes to its specific biological activities .
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4S/c1-20-12-15-10(8-13-22(18,19)9-2-3-9)14-11(16-12)17-4-6-21-7-5-17/h9,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHTORZUHKLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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